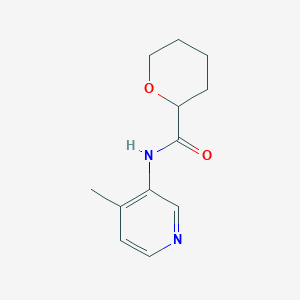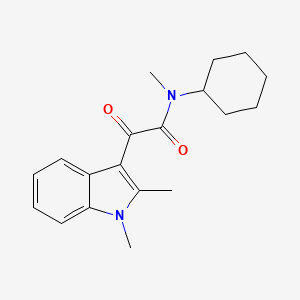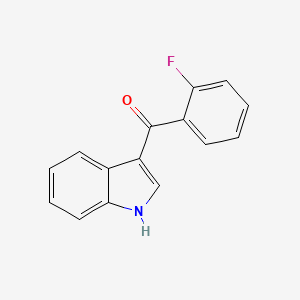
N-(4-Methylpyridin-3-yl)oxane-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Methylpyridin-3-yl)oxane-2-carboxamide is a chemical compound with the molecular formula C12H16N2O2 and a molecular weight of 220.272 g/mol. This compound is characterized by the presence of a pyridine ring substituted with a methyl group at the 4-position and an oxane ring attached to a carboxamide group at the 2-position. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of N-(4-Methylpyridin-3-yl)oxane-2-carboxamide typically involves the reaction of 4-methylpyridine with oxane-2-carboxylic acid in the presence of a coupling reagent such as titanium tetrachloride (TiCl4) and a base like pyridine . The reaction is carried out under controlled conditions to ensure the formation of the desired product with high yield. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.
Análisis De Reacciones Químicas
N-(4-Methylpyridin-3-yl)oxane-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring, using reagents like halogens or alkylating agents.
Aplicaciones Científicas De Investigación
N-(4-Methylpyridin-3-yl)oxane-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of N-(4-Methylpyridin-3-yl)oxane-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes, such as β-lactamase, by binding to their active sites . This inhibition can lead to the disruption of bacterial cell wall synthesis, making it a potential candidate for antibacterial drug development.
Comparación Con Compuestos Similares
N-(4-Methylpyridin-3-yl)oxane-2-carboxamide can be compared with other similar compounds, such as:
N-(4-Methylpyridin-2-yl)thiophene-2-carboxamide: This compound has a thiophene ring instead of an oxane ring and exhibits similar antibacterial properties.
N-(4-Methylpyridin-3-yl)piperidine-4-carboxamide: This compound contains a piperidine ring and has been studied for its anti-angiogenic and DNA cleavage activities.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
IUPAC Name |
N-(4-methylpyridin-3-yl)oxane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-9-5-6-13-8-10(9)14-12(15)11-4-2-3-7-16-11/h5-6,8,11H,2-4,7H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGGXABKEQIZKOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)NC(=O)C2CCCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![9-cyclohexyl-1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2820280.png)
![4-Amino-1-cyclopentyl-N-[3-(diethylamino)propyl]-1H-pyrazole-5-carboxamide](/img/structure/B2820281.png)

![6-Amino-1-Boc-1-azaspiro[3.3]heptane](/img/structure/B2820284.png)
![1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-3-(phenylthio)propan-1-one](/img/structure/B2820285.png)


![N-[(3S)-pyrrolidin-3-yl]cyclopropanecarboxamide hydrochloride](/img/structure/B2820290.png)

